molecular formula C11H14O2 B1665111 4-(4-Methoxyphenyl)-2-butanone CAS No. 104-20-1

4-(4-Methoxyphenyl)-2-butanone

Cat. No. B1665111
CAS RN: 104-20-1
M. Wt: 178.23 g/mol
InChI Key: PCBSXBYCASFXTM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-butanone, also known as 4-Methoxyphenylacetone, is a chemical compound used in laboratory settings . It is also known by its synonyms 1-(p-Methoxyphenyl)-2-propanone and 4-Methoxybenzyl methyl ketone .


Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)-2-butanone can be achieved by boiling α- or β-anetholglycol with a 2% solution of sulfuric acid, or from 1-(p-methoxyphenyl)-propan-1,2-ol by treatment with diluted sulfuric acid .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl)-2-butanone has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors were predicted .


Chemical Reactions Analysis

4-(4-Methoxyphenyl)-2-butanone has been used in biocatalytic reactions. For instance, Saccharomyces uvarum was tested for the asymmetric bioreduction of 4-methoxy acetophenone, a related compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenyl)-2-butanone have been analyzed using DFT and TD-DFT/B3LYP/6-311++G (d,p) methods . The results include optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .

Future Directions

Future research on 4-(4-Methoxyphenyl)-2-butanone could involve further investigation of its mechanism of action to identify specific targets for drug development. Additionally, more studies could be conducted to explore its potential uses in various fields, such as in the synthesis of bioactive compounds .

properties

IUPAC Name

4-(4-methoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCBSXBYCASFXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5047166
Record name 4-(4-Methoxyphenyl)-2-butanone
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Molecular Weight

178.23 g/mol
Source PubChem
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Physical Description

Liquid, colourless oily liquid with a sweet, fruity-floral odour
Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name 4-(p-Methoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/
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Boiling Point

152.00 to 153.00 °C. @ 15.00 mm Hg
Record name 4-(4-Methoxyphenyl)-2-butanone
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Solubility

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name 4-(p-Methoxyphenyl)-2-butanone
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Density

1.041-1.050
Record name 4-(p-Methoxyphenyl)-2-butanone
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Product Name

4-(4-Methoxyphenyl)-2-butanone

CAS RN

104-20-1
Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name Anisylacetone
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Record name 2-Butanone, 4-(4-methoxyphenyl)-
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Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name 4-(4-methoxyphenyl)butan-2-one
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Record name 4-(4-Methoxyphenyl)-2-butanone
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Melting Point

9 - 10 °C
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the aroma profile of 4-(4-Methoxyphenyl)-2-butanone and in what natural sources can it be found?

A1: 4-(4-Methoxyphenyl)-2-butanone, also known as raspberry ketone, is a significant aroma compound found in various fruits, most notably raspberries. It imparts a characteristic sweet, fruity, and slightly floral scent. This compound has been identified as a key contributor to the unique aroma profile of agarwood from Vietnam. []

Q2: Can 4-(4-Methoxyphenyl)-2-butanone be synthesized chemically, and how does this compare to its production from natural sources?

A2: While 4-(4-Methoxyphenyl)-2-butanone can be extracted from natural sources like raspberries, its low concentration makes extraction commercially unviable. Researchers have developed efficient and scalable continuous flow synthesis methods for producing 4-(4-Methoxyphenyl)-2-butanone and related 4-aryl-2-butanones. These methods offer advantages such as reduced reaction times and the potential for large-scale production, making them attractive alternatives to extraction from natural sources. []

Q3: What types of microorganisms can interact with 4-(4-methoxyphenyl)-2-butanone, and what is the nature of this interaction?

A3: Several microorganisms, including species from the genera Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina, exhibit the ability to aminate 4-(4-methoxyphenyl)-2-butanone. [, ] This amination process involves the introduction of an amine group to the molecule. Interestingly, the amination of 4-(4-methoxyphenyl)-2-butanone by these microorganisms produces predominantly the (S)-(+)-enantiomer of 4-methoxyamphetamine. []

Q4: What is the significance of the ethanol extract of cassia bark in relation to 4-(4-methoxyphenyl)-2-butanone?

A4: While 4-(4-methoxyphenyl)-2-butanone itself is not mentioned as a constituent of cassia bark ethanol extract, the extract contains a similar aromatic ketone, 4-(4-methoxyphenyl)-2-Butanone. [] This suggests a potential for overlapping biological activities or aroma profiles between the two compounds, warranting further investigation.

Q5: Are there any studies on the potential applications of supercritical CO2 extraction in relation to 4-(4-methoxyphenyl)-2-butanone?

A5: While not directly focusing on 4-(4-methoxyphenyl)-2-butanone, research indicates that supercritical CO2 extraction can be successfully applied to isolate volatile oils from plant materials, as demonstrated with pricklyash peel. [] This technology may hold promise for the extraction of 4-(4-methoxyphenyl)-2-butanone or related compounds from natural sources in a more efficient and environmentally friendly manner.

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